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Abstract
Amezalpat (TPST-1120) is a first-in-class, oral, small molecule antagonist of the peroxisome

proliferator-activated receptor alpha (PPARα). By competitively inhibiting PPARα, Amezalpat
disrupts the transcriptional activation of genes essential for fatty acid oxidation (FAO), a key

metabolic pathway that various cancers exploit to fuel their growth, proliferation, and survival.

This technical guide provides a comprehensive overview of Amezalpat's mechanism of action,

preclinical and clinical data, and detailed experimental protocols relevant to its study. The

information presented is intended to support researchers and drug development professionals

in understanding and potentially investigating the therapeutic utility of targeting FAO with

Amezalpat.

Introduction: The Role of Fatty Acid Oxidation in
Cancer
Metabolic reprogramming is a hallmark of cancer. While aerobic glycolysis, the Warburg effect,

has been a central focus of cancer metabolism research, the importance of fatty acid oxidation

(FAO) has gained significant recognition. FAO is a catabolic process that breaks down fatty

acids to produce ATP and NADPH, providing a crucial energy source and reducing equivalents
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for cancer cells, particularly under conditions of metabolic stress such as hypoxia or glucose

deprivation.[1]

Many aggressive tumors upregulate FAO to meet their high bioenergetic and biosynthetic

demands.[2] This metabolic adaptation is regulated by a network of transcription factors, with

Peroxisome Proliferator-Activated Receptor alpha (PPARα) playing a central role.[3] PPARα,

upon activation by fatty acid ligands, forms a heterodimer with the retinoid X receptor (RXR)

and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of

target genes, thereby upregulating the expression of proteins involved in fatty acid uptake,

transport, and oxidation.[4] Key among these target genes is Carnitine Palmitoyltransferase 1

(CPT1), the rate-limiting enzyme in mitochondrial FAO.[5]

Amezalpat (TPST-1120): A Selective PPARα
Antagonist
Amezalpat is a potent and selective competitive antagonist of human PPARα, with a half-

maximal inhibitory concentration (IC50) of 0.04 µM.[6][7] Its selectivity for PPARα is over 250-

fold higher than for other PPAR isoforms (PPARβ/δ and PPARγ).[6] By binding to PPARα,

Amezalpat prevents the conformational changes necessary for coactivator recruitment and

subsequent gene transcription, effectively blocking the FAO pathway at the transcriptional level.

[8]

Mechanism of Action
Amezalpat's primary mechanism of action is the inhibition of PPARα-mediated transcription of

FAO-related genes. This leads to a reduction in the cancer cell's ability to utilize fatty acids as

an energy source. Preclinical studies have shown that this disruption of tumor cell metabolism

can lead to direct cytotoxic effects.[1]

Furthermore, Amezalpat's impact extends to the tumor microenvironment (TME). Tumor-

infiltrating immune cells, such as regulatory T cells (Tregs) and M2-polarized tumor-associated

macrophages (TAMs), are also reliant on FAO for their immunosuppressive functions. By

inhibiting FAO, Amezalpat can modulate the TME, potentially shifting it towards a more anti-

tumorigenic state.[8]

Quantitative Data
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The following tables summarize the key quantitative data available for Amezalpat, from its in

vitro potency to its clinical efficacy in combination therapy for hepatocellular carcinoma (HCC).

Table 1: In Vitro Potency of Amezalpat

Parameter Value Reference

IC50 (human PPARα) 0.04 µM [6][7]

Selectivity vs. PPARβ/δ and

PPARγ
>250-fold [6]

Table 2: Clinical Efficacy of Amezalpat in Combination with Atezolizumab and Bevacizumab in

First-Line Unresectable or Metastatic Hepatocellular Carcinoma (MORPHEUS-LIVER trial)

Data cutoff: February 14, 2024

Endpoint

Amezalpat +
Atezolizumab +
Bevacizumab
(n=40)

Atezolizumab +
Bevacizumab
(n=30)

Reference

Median Overall

Survival (OS)
21 months 15 months [9][10][11]

Hazard Ratio (HR) for

OS
0.65 - [9][11][12]

Confirmed Objective

Response Rate

(ORR)

30% 13.3% [9][12]

Median Progression-

Free Survival (PFS)
7.0 months 4.27 months [13]

Table 3: Objective Response Rate in Key Subpopulations (MORPHEUS-LIVER trial)

Data cutoff: April 20, 2023
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Subpopulation
Amezalpat +
Atezolizumab +
Bevacizumab

Atezolizumab +
Bevacizumab

Reference

PD-L1 Negative

Tumors
27% 7% [12][14]

β-catenin Activating

Mutations
43% Not Reported [12]

Signaling Pathways and Experimental Workflows
Amezalpat's Inhibition of the PPARα-Mediated Fatty Acid
Oxidation Pathway
The following diagram illustrates the signaling pathway through which Amezalpat exerts its

inhibitory effect on fatty acid oxidation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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